methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that features a thiazine ring, a benzyl group, and a trifluoromethyl phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Thiazine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Trifluoromethyl Phenyl Group: This step involves the reaction of the intermediate with a trifluoromethyl phenyl isocyanate.
Final Coupling: The final product is obtained by coupling the intermediate with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and trifluoromethyl phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Wirkmechanismus
The mechanism of action of METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazine ring can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(METHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE
- METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(CHLORO)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE
Uniqueness
The presence of the trifluoromethyl group in METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C27H22F3N3O4S |
---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
methyl 4-[[3-benzyl-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22F3N3O4S/c1-37-25(36)18-7-11-20(12-8-18)31-24(35)22-15-23(34)33(16-17-5-3-2-4-6-17)26(38-22)32-21-13-9-19(10-14-21)27(28,29)30/h2-14,22H,15-16H2,1H3,(H,31,35) |
InChI-Schlüssel |
SWGYWJZREAYHTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.